molecular formula C26H24N2 B079349 N,N'-Di-p-tolylbenzidine CAS No. 10311-61-2

N,N'-Di-p-tolylbenzidine

Cat. No.: B079349
CAS No.: 10311-61-2
M. Wt: 364.5 g/mol
InChI Key: YUPJJGHTTBDCIK-UHFFFAOYSA-N
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Description

N,N’-Di-p-tolylbenzidine: is a chemical compound with the molecular formula C26H24N2 N,N’-Bis(4-methylphenyl)benzidine . This compound is primarily used as a building block for organic semiconductors. It is a white to light yellow powder or crystal with a melting point of approximately 240°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-p-tolylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-methylaniline with benzidine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Di-p-tolylbenzidine often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-p-tolylbenzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield amine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides , to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride .

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzidine derivatives.

Scientific Research Applications

N,N’-Di-p-tolylbenzidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Biology: The compound is utilized in the development of biosensors and bioelectronic devices due to its conductive properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical diagnostic devices.

    Industry: N,N’-Di-p-tolylbenzidine is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which N,N’-Di-p-tolylbenzidine exerts its effects is primarily related to its ability to transport charges efficiently. The compound acts as a hole transport layer in organic light-emitting diodes, facilitating the movement of positive charges (holes) from the photoactive layer to the corresponding electrode. This process involves the formation of charge-transfer complexes and the subsequent movement of charges through the molecular structure of the compound .

Comparison with Similar Compounds

  • N,N’-Diphenylbenzidine
  • N,N’-Di-p-tolylbenzene-1,4-diamine
  • N,N’-Bis(4-methylphenyl)benzidine

Comparison: N,N’-Di-p-tolylbenzidine is unique due to its specific molecular structure, which imparts distinct electronic properties. Compared to similar compounds, it exhibits higher thermal stability and better charge transport characteristics, making it particularly suitable for use in optoelectronic devices .

Properties

IUPAC Name

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJJGHTTBDCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596870
Record name N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10311-61-2
Record name N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?

A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.

Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?

A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.

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